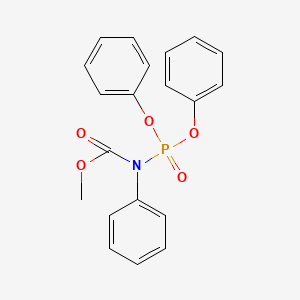
Methyl (diphenoxyphosphoryl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamate group bonded to a diphenoxyphosphoryl moiety and a phenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate typically involves the reaction of diphenylphosphoryl chloride with N-phenylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Diphenylphosphoryl chloride} + \text{N-phenylcarbamate} \xrightarrow{\text{Base}} \text{Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carbamate and phosphoryl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various carbamate derivatives.
Scientific Research Applications
Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phosphoryl and carbamate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(diphenylphosphoryl)-N-phenylcarbamate
- Methyl N-(diphenoxyphosphoryl)-N-methylcarbamate
- Methyl N-(diphenoxyphosphoryl)-N-ethylcarbamate
Uniqueness
Methyl N-(diphenoxyphosphoryl)-N-phenylcarbamate is unique due to the presence of both diphenoxyphosphoryl and phenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H18NO5P |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
methyl N-diphenoxyphosphoryl-N-phenylcarbamate |
InChI |
InChI=1S/C20H18NO5P/c1-24-20(22)21(17-11-5-2-6-12-17)27(23,25-18-13-7-3-8-14-18)26-19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
WWOWYDVZGHNQLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















